molecular formula C12H24 B8224161 (Z)-5-Dodecene

(Z)-5-Dodecene

Cat. No. B8224161
M. Wt: 168.32 g/mol
InChI Key: ZOKYTRIEIDWYSG-LUAWRHEFSA-N
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Description

(Z)-5-Dodecene is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-Dodecene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-Dodecene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pheromone Synthesis and Insect Behavior

  • The synthesis of (Z)-5-dodecene plays a significant role in the study of insect behavior, particularly in the sex pheromones of various Lepidoptera species. For instance, the compound (Z)-5-dodecene serves as a key component in the female sex pheromone of Gastropacha quercifolia, influencing mating behaviors in these species (Bestmann et al., 1993).
  • Another study demonstrates the use of (Z)-5-dodecene derivatives in the synthesis of various sex pheromone components for Lepidoptera and Diptera orders, showcasing its versatility in pheromone synthesis (Bykov et al., 1999).

Chemical Synthesis and Catalysis

  • The compound has also been utilized in the context of chemical synthesis and catalysis. For instance, a study on the kinetics of 1-dodecene hydroformylation in a thermomorphic solvent system using a rhodium-biphephos catalyst reveals the broader chemical applications of similar dodecene compounds (Kiedorf et al., 2014).
  • In the field of catalysis, research on zirconia-supported 12-tungstophosphoric acid demonstrates its use as a solid catalyst for the synthesis of linear alkyl benzenes, where compounds like 1-dodecene are key reactants (Devassy et al., 2005).

Insect Behavior Modification

  • (Z)-5-Dodecene and its analogs have been studied for their role in modifying insect behavior. For example, Z-7-dodecen-1-ol, a related compound, has been shown to prevent male loopers from orienting to pheromone sources, indicating its potential use in pest control strategies (McLaughlin et al., 1974).

Organic Chemistry and Material Science

  • In the broader context of organic chemistry and material science, studies on the isomerization of olefins and the synthesis of polymers like poly(1-dodecene-co-para-methylstyrene) highlight the chemical versatility and applications of dodecene compounds in creating new materials (Taniguchi et al., 1992; Liu et al., 2008).

properties

IUPAC Name

(Z)-dodec-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKYTRIEIDWYSG-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880930
Record name (Z)-5-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-Dodecene

CAS RN

7206-28-2
Record name (Z)-5-dodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-dodec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 20.4 g (0.1 mole) of 1,2,6-trimethyltricyclo[5,3,2,02,7 ]dodeca-5-ene and 17 g of sodium carbonate was added to 100 ml of dichloromethane, and the materils were mixed and stirred while keeping the temperature at 0° to 5°C. Then, 20.8 g (0.11 mole) of an acetic acid solution containing 40% peracetic acid was added dropwise thereto over a period of 2 hours at that temperature. The materials were stirred at that temperature for 2 hours, and further stirred at room temperature for 3 additional hours. Subsequently, 200 ml of water was added thereto, and the resulting solution was extracted twice with dichloromethane. The extract was washed with an aqueous saturated sodium chloride solution until the solution became neutral, and then dried with anhydrous sodium sulfate. Dichloromethane was then recovered by distillation, and the residue was distilled in vacuum, whereby 21 g of the fraction of Compound (II) (85°-90°C/0.03 mmHg) was obtained.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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